4-Bromo-1-fluoro-2-(piperidinomethyl)benzene
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Overview
Description
4-Bromo-1-fluoro-2-(piperidinomethyl)benzene is an organic compound with the molecular formula C12H15BrFN and a molecular weight of 272.16 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a piperidinomethyl group attached to a benzene ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-1-fluoro-2-nitrobenzene.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Continuous Flow Alkylation: Employing continuous flow reactors for the alkylation step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-fluoro-2-(piperidinomethyl)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.
Oxidation: The piperidinomethyl group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
4-Bromo-1-fluoro-2-(piperidinomethyl)benzene is used in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Material Science: In the development of new materials with specific properties.
Biological Studies: As a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-(piperidinomethyl)benzene involves its interaction with specific molecular targets. The piperidinomethyl group allows the compound to interact with biological receptors or enzymes, potentially inhibiting or activating specific pathways. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Lacks the piperidinomethyl group, making it less versatile in biological applications.
4-Bromo-1-fluoro-2-nitrobenzene: Contains a nitro group instead of a piperidinomethyl group, which affects its reactivity and applications.
1-Bromo-2-fluoro-4-methoxybenzene: Contains a methoxy group, leading to different chemical properties and uses.
Uniqueness
4-Bromo-1-fluoro-2-(piperidinomethyl)benzene is unique due to the presence of the piperidinomethyl group, which enhances its applicability in medicinal chemistry and biological studies. This functional group allows for more diverse interactions with biological targets compared to similar compounds .
Properties
IUPAC Name |
1-[(5-bromo-2-fluorophenyl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-4-5-12(14)10(8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKWVLNNGROPHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718449 |
Source
|
Record name | 1-[(5-Bromo-2-fluorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-85-3 |
Source
|
Record name | Piperidine, 1-[(5-bromo-2-fluorophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(5-Bromo-2-fluorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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